Triphenyl(pyridin-4-ylmethyl)phosphonium bromide
Overview
Description
Triphenyl(pyridin-4-ylmethyl)phosphonium bromide is a useful research compound. Its molecular formula is C24H21BrNP and its molecular weight is 434.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Ionic Liquid Catalysts : Triphenylphosphonium bromide derivatives, such as triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, have been used as reusable green Brønsted-acidic ionic liquid catalysts. These are particularly effective in the synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives, showing good to excellent yield under reflux conditions (Karami, Momeni, & Albadi, 2019).
Synthesis and Chemical Reactions
- Formation of Phosphonium Bromides : Reactions involving triphenyl(phenylethynyl)phosphonium bromide and α-aminoethers or other compounds have been shown to lead to the formation of various phosphonium bromides. These reactions often involve the formation of amine hydrobromide and triphenylphosphine oxide, indicating a complex reaction mechanism (Bagdasaryan et al., 2007).
- Reactions with Nitrogen Nucleophiles : Tautomeric quaternary phosphonium salts based on triphenylphosphine show diverse reactions with nitrogen nucleophiles, leading to the formation of adducts with an α,β-double bond or allene ylides (Khachatrian et al., 2002).
Dyeing and Fabric Applications
- Azo Disperse Dyes : Triphenylphosphonium bromide derivatives have been used in the synthesis of azo dyes for dyeing polyester fabrics. For example, diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates show promising results as disperse dyes with good fastness properties (Abdel-megeed, Azaam, & El‐Hiti, 2013).
Synthesis of Conjugated Olefins
- Synthesis of Pellitorine : Triphenylphosphonium bromide is used in the preparation of conjugated olefins. For example, the synthesis of Pellitorine, an insecticidal substance, involves the treatment of allylic acetates with sodium bromide and triphenylphosphine (Tsukahara, Kinoshita, Inomata, & Kotake, 1984).
Properties
IUPAC Name |
triphenyl(pyridin-4-ylmethyl)phosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.BrH/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;/h1-19H,20H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISHDGABGJUZEW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrNP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470110 | |
Record name | Triphenyl[(pyridin-4-yl)methyl]phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73870-23-2 | |
Record name | Phosphonium, triphenyl(4-pyridinylmethyl)-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73870-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenyl[(pyridin-4-yl)methyl]phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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